molecular formula C13H11N3O B13249082 5-Amino-2-(benzyloxy)pyridine-3-carbonitrile

5-Amino-2-(benzyloxy)pyridine-3-carbonitrile

Cat. No.: B13249082
M. Wt: 225.25 g/mol
InChI Key: NNXWEEMQSLZDHZ-UHFFFAOYSA-N
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Description

5-Amino-2-(benzyloxy)pyridine-3-carbonitrile is an organic compound that belongs to the class of aminopyridines It is characterized by the presence of an amino group at the 5th position, a benzyloxy group at the 2nd position, and a carbonitrile group at the 3rd position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-(benzyloxy)pyridine-3-carbonitrile typically involves multi-step organic reactions One common method includes the nucleophilic substitution reaction where a benzyloxy group is introduced to the pyridine ring

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 5-Amino-2-(benzyloxy)pyridine-3-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The amino and benzyloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are tailored to achieve the desired transformation.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce a variety of functional groups to the pyridine ring.

Scientific Research Applications

5-Amino-2-(benzyloxy)pyridine-3-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Amino-2-(benzyloxy)pyridine-3-carbonitrile involves its interaction with specific molecular targets. The amino and benzyloxy groups play a crucial role in binding to these targets, which can include enzymes and receptors. The carbonitrile group may also participate in the interaction, influencing the compound’s overall activity.

Comparison with Similar Compounds

  • 5-Amino-2-pyridinecarbonitrile
  • 2-(Benzyloxy)pyridine-3-carbonitrile
  • 5-Amino-2-(methoxy)pyridine-3-carbonitrile

Comparison: Compared to similar compounds, 5-Amino-2-(benzyloxy)pyridine-3-carbonitrile is unique due to the presence of both the amino and benzyloxy groups on the pyridine ring

Properties

Molecular Formula

C13H11N3O

Molecular Weight

225.25 g/mol

IUPAC Name

5-amino-2-phenylmethoxypyridine-3-carbonitrile

InChI

InChI=1S/C13H11N3O/c14-7-11-6-12(15)8-16-13(11)17-9-10-4-2-1-3-5-10/h1-6,8H,9,15H2

InChI Key

NNXWEEMQSLZDHZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=N2)N)C#N

Origin of Product

United States

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